N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide
Description
N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide is a complex organic compound that features a tetrazole ring, a sulfanyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[2-methyl-1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-17(2,19-26(23,24)15-11-7-4-8-12-15)13-25-16-18-20-21-22(16)14-9-5-3-6-10-14/h3-12,19H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITHGMIXMIJJNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=NN=NN1C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole intermediate with a thiol compound under basic conditions.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the sulfanyl-tetrazole intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines, alcohols, and thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Chemistry
In the realm of chemistry, N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide serves as:
- Ligand in Coordination Chemistry : Utilized for synthesizing metal complexes.
- Building Block : A precursor for more complex organic molecules.
Biology
The compound exhibits various biological activities:
Antimicrobial Activity
Preliminary studies indicate that it may possess antibacterial and antifungal properties. For instance, it has been tested against several bacterial strains and fungi, showing promising results in inhibiting growth.
Antitumor Properties
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 10.5 |
| MCF7 | 8.3 |
| HeLa | 12.0 |
These findings suggest potential applications in oncology as a candidate for anticancer drug development.
Medicine
In medicinal chemistry, this compound is being investigated for:
- Anti-inflammatory Effects : Possible inhibition of inflammatory pathways.
- Antihypertensive Potential : Interaction with specific receptors involved in blood pressure regulation.
Industry
The compound is also relevant in industrial applications:
Material Development
It is used in developing new materials with improved properties.
Corrosion Inhibition
Its application as a corrosion inhibitor in metal protection has been explored due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring and sulfanyl group can interact with the active site of enzymes, while the benzenesulfonamide moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-phenyl-1H-tetrazol-5-amine
- N-(1-phenyltetrazol-5-yl)methanesulfonamide
- N-(2-methyl-1H-tetrazol-5-yl)benzenesulfonamide
Uniqueness
N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide is unique due to the presence of both a tetrazole ring and a sulfanyl group, which can provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can lead to enhanced binding interactions with molecular targets and improved pharmacokinetic properties.
Biological Activity
N-{2-methyl-1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propan-2-yl}benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a tetrazole ring through a sulfanyl group. This unique structure is believed to contribute to its biological activity.
Research indicates that compounds containing tetrazole and sulfonamide functionalities often exhibit diverse biological activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
- Modulation of Receptor Activity : Tetrazole derivatives can act as modulators of G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of similar sulfonamide compounds. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Sulfanilamide | Broad-spectrum antibacterial | |
| Trimethoprim | Synergistic with sulfonamides |
While specific data on this compound is limited, its structural analogs demonstrate significant antimicrobial effects.
Anticancer Potential
A study highlighted the anticancer activity of related thiazole and tetrazole compounds. These compounds showed cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| Compound B | Jurkat (T-cell leukemia) | < 10 |
The presence of electron-donating groups in the structure enhances cytotoxicity, suggesting that this compound may exhibit similar properties.
Anticonvulsant Activity
Research on thiazole-bearing compounds has shown promising anticonvulsant activity. For example:
Given the structural similarities, this compound may also possess anticonvulsant properties.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of a series of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide structure significantly influenced antibacterial potency.
Case Study 2: Cancer Cell Line Testing
In vitro studies assessed the cytotoxic effects of various tetrazole derivatives on cancer cell lines. The findings demonstrated that compounds with specific substituents exhibited enhanced apoptosis rates compared to standard treatments like doxorubicin.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the tetrazole-thioether intermediate via nucleophilic substitution (e.g., using 1-phenyl-1H-tetrazole-5-thiol and a brominated propan-2-yl precursor under basic conditions).
- Step 2: Sulfonylation of the intermediate with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
Optimization Strategies:
- Use catalysts like Rh(II) for carbenoid transformations to enhance regioselectivity (applicable to similar sulfonamide syntheses) .
- Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates .
- Purify via flash column chromatography (hexane/ethyl acetate gradient) and characterize using -NMR and IR spectroscopy .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | KOH, DMF, 80°C | 65-75 | |
| 2 | EtN, DCM, RT | 80-85 |
Basic: What spectroscopic and chromatographic methods are effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR (CDCl or DMSO-d) to confirm proton environments and carbon骨架 .
- Infrared Spectroscopy (IR): Detect functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-MS for [M+H] ions) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- Use SHELXL for small-molecule refinement, particularly for handling twinning or high-resolution data. Adjust parameters like HKLF 5 for twinned datasets .
- Employ Mercury CSD (Materials Module) to analyze packing patterns and intermolecular interactions (e.g., hydrogen bonds between sulfonamide groups) .
- Validate thermal displacement parameters (ADPs) using ORTEP-3 to visualize anisotropic displacement ellipsoids and identify disorder .
Advanced: What computational strategies predict biological activity and binding mechanisms?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2). Validate with binding free energy calculations (MM-GBSA) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) for sulfonamide-protein interactions .
- QSAR Models: Train models on PubChem bioassay data (e.g., AID 1259351) to predict IC values against bacterial targets .
Advanced: How to design structure-activity relationship (SAR) studies given structural complexity?
Methodological Answer:
- Core Modifications: Synthesize analogs with varied substituents on the tetrazole or benzene rings (e.g., electron-withdrawing groups on phenyl to enhance electrophilicity) .
- In Vitro Assays: Test against enzyme panels (e.g., carbonic anhydrase isoforms) using fluorometric or calorimetric assays .
- Crystallographic Correlation: Compare active/inactive analogs via Mercury CSD to identify critical hydrogen-bonding motifs .
Advanced: How to address analytical challenges in detecting low-concentration impurities?
Methodological Answer:
- LC-MS/MS: Use multiple reaction monitoring (MRM) modes to trace impurities below 0.1% .
- Headspace GC-MS: Identify volatile byproducts from tetrazole degradation during synthesis .
- NMR Dilution Studies: Amplify signals of trace impurities using cryoprobes or hyperpolarization techniques .
Basic: What resources provide reliable crystallographic data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
